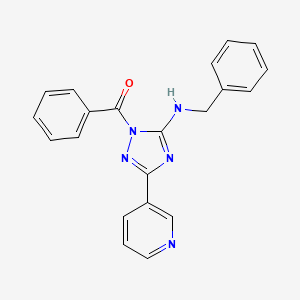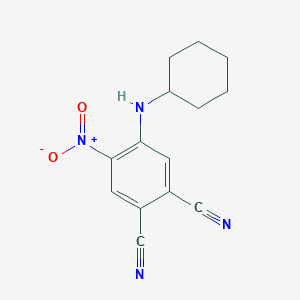![molecular formula C15H13Cl2IN2O3S B4229384 N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide](/img/structure/B4229384.png)
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide
Descripción general
Descripción
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide, commonly known as DIDS, is a chemical compound that has been used extensively in scientific research. It is a sulfonamide derivative that is often used as an inhibitor of chloride channels and transporters. DIDS has been found to have a wide range of applications in various fields of research, including biochemistry, physiology, and pharmacology.
Mecanismo De Acción
DIDS works by binding to the extracellular side of chloride channels and transporters, thereby blocking their activity. It has been found to be particularly effective against the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport in the lungs and other organs.
Biochemical and Physiological Effects:
DIDS has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels and transporters, leading to a decrease in the transport of chloride ions across cell membranes. This can have a number of downstream effects, including changes in cell volume, pH, and ion balance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DIDS in lab experiments is its potency as an inhibitor of chloride channels and transporters. It has been found to be effective at relatively low concentrations, making it a cost-effective research tool. However, one of the limitations of using DIDS is its potential for off-target effects. It has been found to inhibit a number of other ion channels and transporters, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research involving DIDS. One area of interest is the development of more specific and selective inhibitors of chloride channels and transporters. This could help to reduce the potential for off-target effects and improve the specificity of experimental results. Another area of interest is the use of DIDS in the development of new therapies for diseases such as cystic fibrosis, where the regulation of chloride transport is disrupted. Overall, DIDS remains a valuable tool for research in the fields of biochemistry and physiology, and its potential for future applications is vast.
Aplicaciones Científicas De Investigación
DIDS has been used extensively in scientific research, particularly in the fields of biochemistry and physiology. It has been found to be a potent inhibitor of chloride channels and transporters, making it useful in the study of these proteins. DIDS has also been used in the study of ion transport mechanisms in red blood cells, where it has been found to inhibit the activity of the anion exchanger.
Propiedades
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonylamino]-N-(4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O3S/c1-9(15(21)19-12-5-3-11(18)4-6-12)20-24(22,23)14-8-10(16)2-7-13(14)17/h2-9,20H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWDNZJCIGFLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-methoxy-2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4229305.png)
![3-{4-[4-(3-pyridinylcarbonyl)phenyl]-1-piperazinyl}-1-(2-thienylmethyl)-2,5-pyrrolidinedione](/img/structure/B4229317.png)
![N-ethyl-2-[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetamide](/img/structure/B4229319.png)
![2-[(4-nitrobenzyl)thio]-4,6-pyrimidinediamine](/img/structure/B4229325.png)
![N-(4-chlorophenyl)-N'-{2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)oxy]ethyl}urea](/img/structure/B4229330.png)

![ethyl 4-(2,5-diethoxyphenyl)-2-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4229349.png)
![2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4229361.png)
![ethyl 4,5-dimethyl-2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4229368.png)
![2-allyl-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229371.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4229372.png)


![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4229403.png)